4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Description
Chemical Structure and Synthesis 4-Methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide (hereafter referred to as the target compound) is a thiazole-based carboxamide derivative featuring:
- A methyl group at position 4 of the thiazole ring.
- A propan-2-ylamino substituent at position 2.
- A phenylethyl group attached to the carboxamide nitrogen.
The synthesis of such compounds typically involves coupling reactions between thiazole carboxylate intermediates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives can be hydrolyzed to carboxylic acids and then coupled with amines like 2-phenylethylamine using classic coupling reagents (e.g., EDC/HOBt) . Similar methodologies are applicable to the target compound, with modifications in substituents influencing reaction yields and purity.
Structural and Functional Significance The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The propan-2-ylamino group may enhance lipophilicity, while the phenylethyl moiety could contribute to π-π interactions in biological targets. Crystallographic studies of related benzimidazole carboxamides highlight the role of intermolecular N–H⋯O/N hydrogen bonds in stabilizing molecular packing , suggesting analogous interactions for the target compound.
Properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)18-16-19-12(3)14(21-16)15(20)17-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPABXRDVSOWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The methyl, phenylethyl, and propan-2-ylamino groups can be introduced through various substitution reactions, often using reagents like alkyl halides and amines under basic or acidic conditions.
Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the methyl and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a drug candidate for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Physicochemical Properties
- The target compound (MW ~331.4 g/mol) is less polar than pyridinyl analogs (e.g., ~335.4 g/mol in ), favoring membrane permeability but possibly limiting aqueous solubility.
- Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit higher molecular weights (~437.95 g/mol) and electronegativity, which may improve target binding but reduce metabolic stability.
Thermodynamic Stability
- The phenylethyl group in the target compound and analogs (e.g., ) contributes to crystalline packing via van der Waals interactions. In contrast, pyridinyl substituents may favor solubility over crystallinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
